2-Iminobiotin

Vue d'ensemble

Description

2-Iminobiotin (2-IB), a biotin analog, is structurally similar to L-arginine, sharing guanidino and carboxyl groups . It selectively inhibits neuronal and inducible nitric oxide synthases (nNOS and iNOS), reducing nitric oxide (NO)-mediated oxidative stress and apoptosis in hypoxic-ischemic injury . Preclinical studies demonstrate its neuroprotective effects in perinatal asphyxia models, particularly when combined with therapeutic hypothermia (33.5°C) . Clinical trials confirm its safety and pharmacokinetics in neonates, with optimal efficacy at ~30 ng/ml . Unique among NOS inhibitors, 2-IB exhibits a "U-shaped" dose-response curve (hormesis), where low concentrations protect neurons, while higher doses lose efficacy .

Mécanisme D'action

Target of Action

2-Iminobiotin primarily targets Nitric Oxide Synthases (NOS) . NOS are a family of enzymes that catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline . The compound has been identified as a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) .

Mode of Action

This compound interacts with its targets by reversibly inhibiting NOS via its guanidino group . This inhibition leads to a decrease in Nitric Oxide (NO) biosynthesis . The understanding of these binding-site interactions is crucial for comprehending the action of this class of enzymes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO biosynthesis pathway . By inhibiting NOS, this compound reduces the production of NO, a critical signaling molecule involved in various physiological processes. The downstream effects of this inhibition are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in neonates treated with therapeutic hypothermia . The compound was administered subcutaneously immediately upon reperfusion, at 12h, and at 24h after reperfusion . A two-compartment pharmacokinetic model best described the data . Renal function was an important covariate, and exposure in the group dosed on eGFR on admission met the targeted exposure .

Result of Action

The administration of this compound has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Memory function was significantly preserved in all doses of this compound rats compared to vehicle . This suggests that this compound has a neuroprotective effect, potentially due to its inhibition of NO production .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, it has been observed that this compound, when combined with hypothermia, can protect human neuronal cells from hypoxia-induced cell damage . .

Analyse Biochimique

Biochemical Properties

2-Iminobiotin interacts with the biotin-binding protein, streptavidin . The mechanism of action of this compound primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group .

Cellular Effects

This compound has shown to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . It has been observed that this compound improves short-term outcome as demonstrated by an increased survival .

Molecular Mechanism

The mechanism of action of this compound primarily revolves around its reversible binding to streptavidin . It also inhibits nitric oxide synthases (NOS) via its guanidino group . NOS oxidizes the guanidino-nitrogen of L-arginine to produce nitric oxide and L-citrulline .

Temporal Effects in Laboratory Settings

In a study, it was observed that memory function on day 32 was significantly preserved in all doses of this compound rats compared to vehicle . Also, from day 3 until day 27 rats were monitored periodically for any abnormalities .

Dosage Effects in Animal Models

In a study, adult rats treated with 3 gifts of this compound every 12 h in a dose range of 1.1–30 mg/kg/dose directly upon reperfusion showed significant improved memory and learning after four vessel occlusion compared to vehicle-treated rats .

Activité Biologique

2-Iminobiotin (2-IB) is a biotin analog that has garnered attention for its potential neuroprotective properties, particularly in the context of hypoxia and ischemia. This article explores the biological activity of 2-IB, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 2-IB reduces the production of nitric oxide (NO), which is implicated in the pathophysiology of reperfusion injury following hypoxic events. The inhibition of nNOS and iNOS may mitigate oxidative stress and neuronal damage associated with conditions like cardiac arrest and perinatal asphyxia.

Neuroprotective Effects

Research indicates that 2-IB may have significant neuroprotective effects under hypoxic conditions. For instance:

- In Vitro Studies : A study demonstrated that low concentrations of 2-IB (10 and 30 ng/ml) significantly reduced lactate dehydrogenase (LDH) release in neuronal cultures subjected to hypoxia, indicating decreased cell damage. Conversely, higher concentrations (50–300 ng/ml) did not confer protection, suggesting a dose-dependent response .

- Animal Models : In rat and piglet models of perinatal hypoxia-ischemia, administration of 2-IB during normothermia resulted in reduced neuronal cell damage. These findings support its potential use in clinical settings for treating brain injuries due to oxygen deprivation .

Clinical Studies

Phase II Clinical Trials : A phase IIa clinical trial conducted in the Democratic Republic of Congo investigated the safety and tolerability of 2-IB in patients suffering from birth asphyxia. The study aimed to establish pharmacokinetics and monitor adverse effects over a 30-day period post-administration . Preliminary results showed that 2-IB was well tolerated, with no significant adverse events reported.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1 : A small cohort study involving neonates with perinatal asphyxia demonstrated that treatment with 2-IB led to improved outcomes compared to historical controls receiving standard care. The reduction in neurological deficits suggests a promising role for 2-IB in managing acute hypoxic conditions.

Case Study 2 : A clinical trial involving adults who experienced out-of-hospital cardiac arrest found that administration of 2-IB resulted in favorable pharmacokinetic profiles and was associated with reduced markers of brain injury after reperfusion .

Applications De Recherche Scientifique

Key Mechanisms:

- Neuroprotection: 2-IB has shown promise in reducing neuronal cell damage following hypoxic-ischemic events. It acts by inhibiting the production of harmful nitric oxide during neuronal injury .

- Antioxidative Effects: Although direct antioxidative activity has not been conclusively demonstrated, some studies suggest that 2-IB may exert antioxidative effects indirectly through its action on NOS .

Neonatal Hypoxia-Ischemia

One of the most significant applications of 2-IB is in the treatment and prevention of perinatal asphyxia. Clinical trials have explored its use in conjunction with hypothermia, which is currently the only established treatment for hypoxic-ischemic encephalopathy (HIE) in neonates. In animal models, 2-IB has demonstrated neuroprotective effects when administered after hypoxia-ischemia, significantly reducing neuronal damage .

Clinical Studies:

- A phase 1 clinical trial assessed the safety and pharmacokinetics of 2-IB in healthy adults. Results indicated that doses up to 72 mg/kg/day were well tolerated .

- Ongoing studies are evaluating its efficacy in neonates at risk for brain injury due to perinatal asphyxia .

Cognitive Function Enhancement

Research has also investigated the potential of 2-IB to improve cognitive outcomes following ischemic events. In rodent models mimicking cardiac arrest, administration of 2-IB post-reperfusion showed improvements in memory and learning capabilities, suggesting its utility in treating adult populations suffering from similar conditions .

Research Findings and Case Studies

Analyse Des Réactions Chimiques

Structural Reactivity and Ligand Interactions

2-IB’s guanidino group enables selective interactions with nitric oxide synthase (NOS) isoforms and streptavidin/avidin proteins. Key features include:

-

Selective NOS inhibition :

-

Streptavidin/Avidin binding :

| Interaction Target | Binding Affinity | pH Dependency | Reference |

|---|---|---|---|

| Streptavidin (N23A/S27D) | pH >9 | ||

| Avidin | Reversible at pH <6 | pH <6 |

Synthetic Modifications and Conjugation

2-IB undergoes specific chemical reactions for bioconjugation and labeling:

-

NHS-ester coupling :

-

Radiolabeling :

pH-Dependent Binding Dynamics

The protonation state of 2-IB dictates its interaction with proteins:

| Condition | Form | Affinity for Avidin | Application |

|---|---|---|---|

| pH >9 | Non-protonated | High () | Affinity chromatography |

| pH <6 | Protonated | Low () | Reversible elution |

-

UV Resonance Raman Spectroscopy :

Biochemical Reactivity in Cellular Models

2-IB modulates apoptosis-related proteins and oxidative pathways:

-

Apoptosis regulation :

-

Antioxidant effects :

Thermodynamic and Kinetic Parameters

-

Binding kinetics :

-

Hormetic dose-response :

This synthesis of this compound’s chemical reactivity highlights its versatility in biochemical applications, from targeted enzyme inhibition to reversible protein binding. Experimental data consistently underscore its pH-sensitive behavior and structural adaptability.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate 2-Iminobiotin's neuroprotective effects, and how should researchers design these studies?

- Methodology: In vitro hypoxia models, such as IMR-32 neuronal cell cultures, are widely used. Hypoxia is induced using glucose oxidase and catalase to deplete oxygen, mimicking hypoxic-ischemic injury. Post-hypoxia, cells are treated with this compound (2-IB) at concentrations ranging from 10–300 ng/ml. Key endpoints include lactate dehydrogenase (LDH) release for cell damage, reactive oxygen species (ROS) measurement via fluorometric assays, and Western blotting for apoptosis markers (e.g., PARP, Caspase-3). Controls should include vehicle-treated (e.g., citrate buffer) and normoxic conditions .

- Data Interpretation: Reduced LDH release at 10–30 ng/ml 2-IB suggests neuroprotection, while lack of ROS reduction may indicate pathway specificity. Phosphorylation status of Akt and Erk1/2 should be analyzed to map signaling pathways .

Q. How do researchers measure this compound's inhibitory activity against nitric oxide synthase (NOS) isoforms?

- Methodology: Competitive inhibition assays using purified iNOS/nNOS enzymes are standard. Ki values (e.g., 21.8 µM for mouse iNOS, 37.5 µM for rat nNOS) are determined via spectrophotometric detection of NO production or radiolabeled substrate displacement. Surface plasmon resonance (SPR) can quantify binding kinetics (association/dissociation rates) using avidin-2-Iminobiotin interactions as a model .

- Controls: Include L-arginine (natural substrate) and selective NOS inhibitors (e.g., L-NAME) to validate specificity. Buffer pH must be maintained at 8–12 to avoid protonation of the iminobiotin residue, which reduces avidin binding .

Advanced Research Questions

Q. How can contradictory findings about this compound's efficacy across preclinical studies be resolved?

- Case Example: Discrepancies in neuroprotection outcomes (e.g., reduced LDH release vs. unchanged ROS levels) may stem from differences in hypoxia duration, cell types, or 2-IB concentration ranges.

- Resolution Strategy: Conduct dose-response curves (e.g., 10–300 ng/ml) and time-course experiments to identify optimal therapeutic windows. Use proteome profiler arrays to screen for apoptosis-related proteins (e.g., Bcl-2, Bax) and validate findings across multiple models (e.g., primary neurons vs. cell lines) .

Q. What methodologies optimize this compound's stability in pH-sensitive drug delivery systems?

- Experimental Design: Layer-by-layer (LbL) assemblies of avidin and this compound-labeled poly(ethyleneimine) (ib-PEI) can be tested under varying pH (5–12). Stability is assessed via quartz crystal microbalance (QCM) or fluorescence quenching.

- Key Findings: Assemblies disintegrate at pH 5–6 due to iminobiotin protonation, but remain stable at pH 8–12. Biotin or analogs (e.g., desthiobiotin) accelerate disintegration, enabling controlled release. Decomposition rates depend on stimulant concentration and binding affinity .

Q. How can researchers integrate this compound's biochemical properties into multifunctional probes?

- Technical Approach: Conjugate this compound to N-hydroxysuccinimide (NHS)-activated polymers or agarose beads for affinity chromatography. For example, epoxy-activated agarose coupled with this compound enables reversible binding to avidin-peroxidase conjugates. Validate binding efficiency via SDS-PAGE and SPR .

- Applications: Such systems are useful for isolating NOS complexes or developing biosensors to monitor NO dynamics in real time .

Q. Methodological Best Practices

Q. What statistical and reproducibility criteria are critical for this compound studies?

- Data Analysis: Report Ki values with 95% confidence intervals and use nonlinear regression for dose-response curves. For in vivo studies, adhere to the 4R principles (replacement, reduction, refinement, and reproducibility) .

- Reproducibility: Fully document buffer compositions (e.g., 50 mM sodium carbonate, 1 M NaCl for affinity columns) and hypoxia induction protocols. Share raw data (e.g., SPR sensorgrams, Western blot images) in supplementary materials .

Q. How should researchers address ethical and technical challenges in translating this compound to clinical trials?

- Preclinical Validation: Use dual-species models (e.g., rat and mouse) to confirm pharmacokinetics and blood-brain barrier penetration. Include sham-operated controls in hypothermia studies to isolate 2-IB-specific effects .

- Ethical Compliance: For human-derived cells, obtain informed consent and IRB approval. Avoid proprietary names for chemicals; use CAS numbers (e.g., 13395-35-2 for this compound) .

Q. Tables for Quick Reference

Table 1. Key Biochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₂S | |

| CAS No. | 13395-35-2 | |

| Ki (iNOS, mouse) | 21.8 µM | |

| Ki (nNOS, rat) | 37.5 µM | |

| Stability (pH range) | 8–12 (avidin binding) |

Table 2. Common Assays for this compound Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Biotin and Avidin-Binding Analogs

Key Findings :

- This compound’s pH-dependent binding enables reversible isolation of cell-surface proteins, unlike biotin’s irreversible binding .

- Desthiobiotin offers easier elution under mild conditions but lacks 2-IB’s specificity for avidin at alkaline pH .

Nitric Oxide Synthase (NOS) Inhibitors

Key Findings :

- 2-IB uniquely spares endothelial NOS (eNOS), preserving vascular homeostasis, unlike non-selective inhibitors like L-NAME .

- In hypoxic neuronal cells, 2-IB (30 ng/ml) reduces apoptosis by downregulating Bad, Bax, and cleaved Caspase-3, unlike broader inhibitors .

Comparison with Neuroprotective Agents

Therapeutic Hypothermia Adjuncts

Key Findings :

- 2-IB’s efficacy under hypothermia is attributed to delayed apoptosis, allowing extended therapeutic windows .

Antioxidants

Key Findings :

- 2-IB’s lack of direct ROS scavenging (unlike edaravone) suggests its neuroprotection stems from apoptosis regulation .

Clinical Data :

Méthodes De Préparation

Chemical Synthesis of 2-Iminobiotin from Biotin

Structural Modification of Biotin

This compound is derived from biotin (vitamin B7) through substitution of the ureido carbonyl oxygen with an imino group (-NH). This transformation converts the bicyclic urea moiety of biotin into a guanidine structure . The reaction typically involves nucleophilic substitution or ammonolysis under controlled conditions:

Key Reaction Steps

-

Activation of the Carbonyl Group : Treatment of biotin with phosphorus pentachloride () converts the carbonyl oxygen into a reactive dichloro intermediate .

-

Amination : Reaction with ammonia () replaces chlorine atoms with amino groups, yielding the imino derivative.

-

Purification : Chromatographic techniques isolate this compound from unreacted starting materials and byproducts .

Table 1: Comparative Analysis of Synthesis Conditions

Derivatization Strategies for Functionalized Analogs

Photoactivatable this compound Reagents

The Grantome project (R01-GM034029-02) developed lipid-soluble derivatives for membrane protein labeling . Two primary structures were synthesized:

-

Phospholipid Conjugates :

-

Diiodotyrosine Derivatives :

Table 2: Functionalized this compound Derivatives

Analytical Characterization and Quality Control

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

Chromatographic Purity Assessment

-

HPLC Conditions :

Pharmacological Batch Synthesis for Clinical Studies

Scale-Up Considerations

The Phase II trial for neonatal asphyxia required pharmacokinetic-optimized batches :

-

Dose Calculation : Interspecies scaling (rats → minipigs → humans) established a target clearance of 621 mL/h/kg .

-

Process Optimization : Adjusting renal function-based dosing ensured plasma AUC of 600–1,200 ng·h/mL .

Table 3: Pharmacokinetic Parameters in Clinical Batches

| Parameter | Cohort A (Human) | Cohort B (Adjusted) | Cohort C (High Dose) |

|---|---|---|---|

| AUC (ng·h/mL) | 2,398 | 1,200 | 3,600 |

| Clearance (L/h) | 12.3 | 12.1 | 11.9 |

| Half-life (h) | 1.5 | 1.6 | 1.4 |

Propriétés

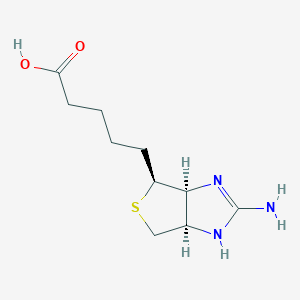

IUPAC Name |

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVANQJRLPIHNS-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158431 | |

| Record name | 2-Iminobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-35-2 | |

| Record name | 2-Iminobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Iminobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IMINOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.